N,N'-Bis(3-aminopropyl)-1,3-propanediamine
Overview
Description
“N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is a chemical compound . It is found in all eukaryotic cells and some bacteria . It is used as a catalyst for low-density packaging foams and contains terminal hydroxyl groups that can react with isocyanates .
Synthesis Analysis
The synthesis of “N,N’-Bis(3-aminopropyl)-1,3-propanediamine” involves the condensation of N,N′-bis(3-aminopropyl)ethylenediamine and salicylaldehyde or salicylaldehyde with substitutions at the 5 or 3,5 positions . It is also used in the synthesis of dicamba, an important herbicide for controlling post-emergent resistant weeds in soybean farming .Molecular Structure Analysis
The molecular formula of “N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is C8H22N4 . It is a liquid at 20 degrees Celsius and should be stored under inert gas .Chemical Reactions Analysis
“N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is used in the synthesis of dicamba, a herbicide . It is also used in the formation of mononuclear manganese (III) complexes based on flexible hexadentate ligands . It is also used in the formulation of disinfectants showing synergistic effects against non-enveloped viruses .Physical And Chemical Properties Analysis
“N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is a liquid at 20 degrees Celsius . Its molecular weight is 174.29 g/mol . .Scientific Research Applications
Polymer Synthesis and Characterization
N,N'-Bis(3-aminopropyl)-1,3-propanediamine serves as a crucial component in the synthesis of degradable polymers and composites. One notable application is in the development of poly(β-amino esters), synthesized via the addition of secondary amines to bis(acrylate ester), yielding polymers that degrade hydrolytically in both acidic and alkaline media. These polymers, characterized by their noncytotoxicity relative to conventional transfection vectors, show promise for DNA delivery systems due to their ability to form complexes with plasmid DNA in physiological conditions (Lynn & Langer, 2000).
Analytical Chemistry
In analytical chemistry, N,N'-Bis(3-aminopropyl)-1,3-propanediamine-based compounds have been utilized in developing novel devices and methodologies for detecting and quantifying biocides in industrial formulations. A solid device based on doped hybrid composites was proposed for determining the biocide N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, highlighting the device's potential for green, simple, and rapid analysis without the need for sample pretreatment (Argente-García et al., 2016).
Biochemistry and Molecular Biology
In the field of biochemistry and molecular biology, the compound has been implicated in the study of branched-chain polyamines in hyperthermophiles. Research identified a novel aminopropyltransferase involved in synthesizing branched-chain polyamines, highlighting the enzyme's essential role in enabling thermophiles to grow in high-temperature environments (Okada et al., 2014).
Material Science
Research in material science has demonstrated the utility of N,N'-Bis(3-aminopropyl)-1,3-propanediamine in synthesizing novel materials. For instance, the compound has been used in creating imide ring and siloxane-containing cycloaliphatic epoxy compounds, which exhibit good mechanical and dielectric properties, alongside low water absorption, due to the hydrophobic nature of the siloxane segment in the epoxy backbone. Such materials show potential for applications requiring high thermal stability and excellent electrical insulation properties (Tao et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]propane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXCZCOUDLENMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063533 | |
Record name | N,N'-Bis(3-aminopropyl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(3-aminopropyl)-1,3-propanediamine | |
CAS RN |
4605-14-5 | |
Record name | Norspermine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4605-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norspermine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004605145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N1,N3-bis(3-aminopropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Bis(3-aminopropyl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-bis(3-aminopropyl)propane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Copper, cobalt and nickel complexes with nitrogen donor ligands and trithiocyanurate dianion (ttcH2-) have been prepared and characterized by elemental analysis, …
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.